Product packaging for 1-(4-Fluorophenyl)prop-2-yn-1-one(Cat. No.:CAS No. 54012-23-6)

1-(4-Fluorophenyl)prop-2-yn-1-one

Cat. No.: B3003023
CAS No.: 54012-23-6
M. Wt: 148.136
InChI Key: ACUGGDVMDPMOFH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)prop-2-yn-1-one (CAS 54012-23-6) is a high-value fluorinated alkynyl ketone (ynone) that serves as a versatile and critical building block in modern organic synthesis . Its structure combines an electron-withdrawing carbonyl group conjugated with a carbon-carbon triple bond and a 4-fluorophenyl ring, creating a multi-functional reagent with rich reactivity . This unique arrangement makes the compound an excellent substrate for various cycloaddition reactions, including [4+2] Diels-Alder and [3+2] dipolar cycloadditions, which are pivotal for constructing complex heterocyclic systems . It is also highly susceptible to nucleophilic additions at either the carbonyl or the alkyne carbons, allowing for diverse reaction pathways . The fluorine atom on the aromatic ring enhances the compound's properties as a synthetic intermediate. Its strong electron-withdrawing nature can fine-tune the electrophilicity of the ynone system and, in some cases, act as a leaving group in nucleophilic aromatic substitution reactions, further expanding its utility . A prominent application documented in the literature is its use in the synthesis of 4-quinolone derivatives through domino amination and conjugate addition sequences . With a molecular formula of C9H5FO and a molecular weight of 148.13 g/mol, it is characterized as a brown solid . Key spectroscopic data includes an IR carbonyl stretch at 1651.4 cm⁻¹ and distinct signals in ¹H-NMR at 8.20 ppm and 7.18 ppm (doublets, J = 4.0 Hz) for the aromatic protons, and 3.45 ppm (s) for the terminal alkyne proton . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FO B3003023 1-(4-Fluorophenyl)prop-2-yn-1-one CAS No. 54012-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)prop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUGGDVMDPMOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Fluorophenyl Prop 2 Yn 1 One

Established Protocols for Ynone Formation

The construction of the α,β-ynone scaffold of 1-(4-fluorophenyl)prop-2-yn-1-one is most commonly achieved through two principal pathways: the coupling of an acyl derivative with an alkyne or the oxidation of a corresponding propargylic alcohol.

Acyl-Alkyne Coupling Reactions

Acyl-alkyne coupling reactions represent a direct and efficient approach to ynones. The Sonogashira and Stille couplings are prominent examples of such transformations.

The Sonogashira coupling is a widely employed method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, and its carbonylative version allows for the synthesis of ynones. mdpi.comwikipedia.orglibretexts.org In a typical synthesis of this compound, 4-fluorobenzoyl chloride is coupled with a suitable alkyne. A common strategy involves the use of ethynyltrimethylsilane in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide, in a suitable solvent like THF with a base such as triethylamine. mdpi.com The resulting trimethylsilyl-protected ynone, 1-(4-fluorophenyl)-3-(trimethylsilyl)prop-2-yn-1-one, can then be easily desilylated to afford the target compound. mdpi.comscielo.br The reaction proceeds through a catalytic cycle involving oxidative addition of the acyl chloride to the Pd(0) species, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the ynone. mdpi.com

The Stille coupling offers an alternative route, involving the reaction of an organostannane with an organic halide or, in this context, an acyl chloride. libretexts.orgorganicdivision.org The synthesis of this compound via Stille coupling would involve the reaction of 4-fluorobenzoyl chloride with an appropriate alkynylstannane reagent, such as (tributylstannyl)acetylene, in the presence of a palladium catalyst. acs.org While effective, the toxicity of organotin compounds often makes the Sonogashira coupling a more favored approach.

A specific protocol for the synthesis of this compound has been described with a 76% yield. mdpi.comsemanticscholar.org

Coupling ReactionAryl PrecursorAlkyne PrecursorCatalyst SystemYield (%)
Sonogashira Coupling4-Fluorobenzoyl chlorideEthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuI76 mdpi.comsemanticscholar.org
Stille Coupling4-Fluorobenzoyl chloride(Tributylstannyl)acetylenePd(PPh₃)₄N/A

Oxidative Transformations of Propargylic Alcohol Precursors

An alternative and widely used strategy for the synthesis of ynones involves the oxidation of the corresponding propargylic alcohols. thieme-connect.de For this compound, the required precursor would be 1-(4-fluorophenyl)prop-2-yn-1-ol (B2795311). This alcohol can be synthesized by the nucleophilic addition of an ethynyl (B1212043) anion equivalent, such as ethynylmagnesium bromide, to 4-fluorobenzaldehyde. cardiff.ac.uk

Several oxidation methods are available, with the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation being among the most common due to their mild reaction conditions and high efficiency.

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a reliable and selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. rsc.orgbilkent.edu.tr The oxidation of 1-(4-fluorophenyl)prop-2-yn-1-ol with DMP in a solvent like dichloromethane (B109758) at room temperature would be expected to yield this compound in good yield. rsc.org

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgorganic-chemistry.org This method is known for its mild conditions, typically being carried out at low temperatures (e.g., -78 °C), which makes it suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org The application of Swern oxidation to 1-(4-fluorophenyl)prop-2-yn-1-ol would provide another viable route to the target ynone. researchgate.net

Oxidation ReagentPrecursorSolventTypical Temperature
Dess-Martin Periodinane1-(4-Fluorophenyl)prop-2-yn-1-olDichloromethaneRoom Temperature
Swern Oxidation (DMSO, (COCl)₂)1-(4-Fluorophenyl)prop-2-yn-1-olDichloromethane-78 °C to Room Temperature

Chemo- and Regioselective Synthesis Strategies

The principles of chemo- and regioselectivity are crucial when dealing with more complex substrates or when aiming to introduce further diversity into the ynone scaffold. In the context of synthesizing this compound, these strategies become particularly relevant when starting from unsymmetrical alkynes.

For instance, in a hypothetical scenario where a substituted propargyl alcohol is used, the choice of oxidant can be critical to avoid side reactions. Mild oxidants like DMP or those used in Swern oxidation are often preferred to prevent over-oxidation or reactions with other functional groups present in the molecule.

More pertinent to ynone synthesis is the regioselectivity of alkyne addition in coupling reactions. When an unsymmetrically substituted alkyne is used, the regiochemical outcome of the coupling can be influenced by the choice of catalyst and ligands. For example, in the hydroalkynylation of terminal alkynes, the use of different ligands can direct the addition to either the internal or terminal carbon of the alkyne, leading to different regioisomers. frontiersin.org While the standard synthesis of this compound typically employs acetylene (B1199291) or a protected equivalent, understanding these selectivity principles is vital for the synthesis of more complex, substituted ynones.

Optimization of Reaction Conditions and Yields (e.g., Mild, Metal-Free Conditions)

Optimizing reaction conditions is key to achieving high yields and purity of this compound while minimizing waste and byproducts. For Sonogashira couplings, optimization can involve screening different palladium catalysts, copper co-catalysts, bases, and solvents. researchgate.net For instance, the use of highly active palladium pincer complexes has been shown to achieve high turnover numbers in carbonylative Sonogashira couplings. acs.org The temperature and reaction time are also critical parameters that need to be fine-tuned. researchgate.net

Recent research has focused on developing milder and more environmentally friendly synthetic methods. This includes the development of metal-free synthesis protocols. For example, metal-free methods for the synthesis of functionalized alkenes from alkynes have been reported, and similar strategies could potentially be adapted for ynone synthesis. acs.orgresearchgate.netresearchgate.net One reported metal-free approach involves the reaction of alkynes with iodine and sodium sulfinates. acs.org While a specific metal-free synthesis of this compound is not detailed in the provided search results, this is an active area of research.

Diversity-Oriented Synthetic Approaches

This compound serves as a versatile building block in diversity-oriented synthesis (DOS) , a strategy aimed at the rapid generation of libraries of structurally diverse small molecules for biological screening. souralgroup.com The electrophilic nature of the ynone makes it an excellent Michael acceptor and a partner in various cycloaddition reactions.

For example, this compound can be used in mixed double-Michael reactions with β-amino alcohols, catalyzed by phosphines, to generate complex heterocyclic scaffolds. mdpi.com Furthermore, ynones are key precursors in the synthesis of a wide array of heterocycles, including pyrazoles, isoxazoles, and chromenones, through reactions with various nucleophiles and in multicomponent reaction sequences. nih.govnih.gov The fluorine atom on the phenyl ring can also be exploited to introduce a radiolabel, such as ¹⁸F, for applications in positron emission tomography (PET) imaging, further highlighting the utility of this compound in the synthesis of diverse and functional molecules. rsc.org The ability to readily access this compound and its subsequent reactivity makes it a valuable tool for the exploration of chemical space in drug discovery and materials science. mdpi.com

Chemical Reactivity and Transformations of 1 4 Fluorophenyl Prop 2 Yn 1 One

Reactions Involving the Carbonyl Moiety

The carbonyl group in 1-(4-fluorophenyl)prop-2-yn-1-one is susceptible to attack by nucleophiles and can undergo various functional group interconversions.

Nucleophilic Additions to the Carbonyl Group

The electron-withdrawing nature of the adjacent acetylenic group enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. Strong nucleophiles tend to favor 1,2-addition to the carbonyl group. pearson.com For instance, the reaction with β-amino alcohols can lead to the formation of oxazolidine (B1195125) derivatives. mdpi.com

A study demonstrated the reaction of this compound with (S)-alaninol, resulting in the formation of 1-(4-fluorophenyl)-2-((S)-2-hydroxy-1-methylethylamino)ethanone. This transformation highlights the susceptibility of the carbonyl group to nucleophilic addition.

Functional Group Interconversions of the Ketone

The ketone functionality of this compound can be transformed into other functional groups through various reactions. Reduction of the carbonyl group can yield the corresponding propargyl alcohol, 1-(4-fluorophenyl)prop-2-yn-1-ol (B2795311). This reduction can be achieved using various reducing agents.

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne in this compound is a versatile functional group that participates in a wide array of reactions, including additions, cycloadditions, and rearrangements.

Addition Reactions (e.g., Hydrosilylation, Halogenation)

The carbon-carbon triple bond of the alkyne can undergo addition reactions. A notable example is hydrosilylation, which involves the addition of a silicon hydride across the triple bond. The hydrosilylation of the related compound 1-(4-fluorophenyl)prop-2-yn-1-ol using dimethylphenylsilane (B1631080) in the presence of a platinum catalyst (PtCl2/XPhos) has been reported to yield the corresponding vinyl silane. qub.ac.uk This reaction is highly regioselective, affording the β-isomer with E-alkene geometry in high yields. qub.ac.uk The reaction is tolerant of a wide range of functional groups on both the alkyne and the silane. qub.ac.uk

Halogenation reactions, involving the addition of halogens such as bromine or chlorine across the triple bond, are also feasible. These reactions would lead to the formation of dihaloalkene derivatives.

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. thermofisher.com These triazole products are stable and find applications in various fields, including medicinal chemistry and materials science. wikipedia.orgthermofisher.com

For example, the reaction of this compound with an appropriate azide (B81097) in the presence of a copper(I) catalyst would yield a 1,2,3-triazole derivative. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. wikipedia.org

Rearrangement Reactions (e.g., Propargyl/Allenyl Isomerizations)

Propargyl alcohols and their derivatives, which can be formed from this compound, can undergo rearrangement reactions to form allenes. acs.orgnih.gov These isomerizations can be promoted by various catalysts. thieme-connect.de For instance, the reaction of a (Z)-2-en-4-yn-1-ol with trichloroacetonitrile (B146778) in the presence of DBU can lead to the formation of 4-allenyl-oxazolines through a process involving nucleophilic attack, cyclization, and a propargyl/allene isomerization. acs.orgnih.gov The nature of the substituents can significantly affect the outcome of these isomerization reactions. acs.org

Cross-Coupling and C-C Bond Forming Reactions

This compound is a versatile substrate for various cross-coupling reactions, which are fundamental processes for constructing carbon-carbon bonds. A prominent example is the Sonogashira cross-coupling reaction. mdpi.com This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.com While direct examples with this compound are not extensively detailed in the provided context, the reactivity of the terminal alkyne is implied. For instance, the synthesis of ynones, such as 1,3-diphenylprop-2-yn-1-one, is achieved through the carbonylative cross-coupling of iodobenzene (B50100) and phenylacetylene, highlighting the utility of this class of compounds in forming C-C bonds under palladium catalysis. acs.org

Furthermore, the general class of ynones, to which this compound belongs, can be synthesized via the cross-coupling of terminal alkynes with acyl chlorides. This underscores the importance of C-C bond formation in assembling the core structure of these molecules. The resulting ynones are then poised for further transformations.

Frustrated Lewis Pairs (FLPs) have also been employed in Csp³–Csp cross-coupling reactions involving aryl esters and terminal alkynes. acs.org This methodology, however, showed limitations when applied to propargylic positions, as seen with 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl 4-fluorobenzoate. acs.org

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com The electrophilic nature of the alkyne and the ketone carbonyl group in this compound makes it an ideal candidate for such reactions.

A notable application is in the synthesis of pyrazole (B372694) derivatives. For example, the four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) can yield 1,4-dihydropyrano[2,3-c]pyrazoles. mdpi.com While this specific example doesn't directly use this compound, the underlying principle of using a molecule with multiple reactive sites in a one-pot synthesis is relevant.

Another significant multi-component reaction involving related structures is the synthesis of pyrazole-based pyrimido[4,5-d]pyrimidines. This involves the reaction of 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, and a 4-formyl-1H-pyrazole derivative. mdpi.com The structural motif of this compound can be envisioned as a precursor or participant in similar complex transformations leading to diverse heterocyclic systems. For instance, a four-component reaction involving 5-arylidene-3-(prop-2-ynyl)thiazolidine-2,4-dione, isatin, sarcosine, and substituted azides is used to create novel dispiropyrrolidine-linked 1,2,3-triazole derivatives. researchgate.net

The synthesis of highly substituted N-heterocycles containing both pyridine (B92270) and pyrazole moieties has been achieved through a piperidine-catalyzed four-component reaction of 1-(naphthalen-1-yl)ethanone, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, ethyl 2-cyanoacetate, and ammonium (B1175870) acetate. mdpi.com This demonstrates the utility of fluorophenyl-substituted pyrazole precursors in constructing complex molecular architectures via MCRs.

Electronic and Steric Effects of the 4-Fluorophenyl Substituent on Reactivity

The 4-fluorophenyl group exerts significant electronic and steric effects that modulate the reactivity of the prop-2-yn-1-one scaffold.

Electronic Effects: The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the phenyl ring towards electrophilic substitution but, more importantly, it enhances the electrophilicity of the carbonyl carbon. This increased electrophilicity makes the ketone more susceptible to nucleophilic attack. The fluorine atom can also exert a +M (mesomeric) effect by donating its lone pair electrons to the aromatic ring, but the inductive effect is generally considered dominant for halogens. The presence of the 4-fluorophenyl group can influence the regioselectivity of cycloaddition reactions. For example, in 1,3-dipolar cycloadditions of N-aryl sydnones with acetylenic dipolarophiles, the nature of the substituent on the phenyl ring of the sydnone (B8496669) can control the ratio of regioisomers formed. yok.gov.trresearchgate.net

The interplay of these electronic and steric factors is crucial in directing the outcome of chemical transformations involving this compound. For example, in the synthesis of aminopyrazoles from sydnones and ynamides, the electronic nature of the substituent on the phenyl ring of the sydnone can affect the regioselectivity of the cycloaddition. rsc.org

Catalytic Applications of 1 4 Fluorophenyl Prop 2 Yn 1 One

Transition Metal-Catalyzed Transformations

Transition metals have proven to be highly effective in activating the carbon-carbon triple bond of 1-(4-fluorophenyl)prop-2-yn-1-one, enabling a range of selective and efficient chemical reactions. mdpi.com Palladium, copper, ruthenium, and platinum are among the most utilized metals in these catalytic systems.

Palladium and Copper Co-Catalyzed Reactions

The combination of palladium and copper catalysts is particularly prominent in cross-coupling reactions involving this compound. The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds, often employs a palladium-copper co-catalytic system. mdpi.com This reaction couples terminal alkynes with aryl or vinyl halides. In the context of this compound, this can be used to further functionalize the alkyne terminus. For instance, palladium and copper have been used to catalyze the coupling of this ynone with various partners. magtech.com.cn

Recent advancements have focused on developing more efficient and robust catalytic systems. The use of N-heterocyclic carbene (NHC) palladium(II) complexes has shown remarkable activity and selectivity in carbonylative Sonogashira coupling reactions. nih.gov These catalysts can achieve excellent yields with very low catalyst loadings. nih.govacs.org For example, the synthesis of various ynones has been achieved with high turnover numbers using aminophosphine (B1255530) palladium pincer complexes. acs.org

Table 1: Examples of Palladium and Copper Co-Catalyzed Reactions

Reactant 1Reactant 2Catalyst SystemProductYield (%)Reference
This compoundAryl iodidePd-NHC-Py complexAryl-substituted ynoneHigh nih.gov
This compoundAryl boronic acidAminophosphine Pd pincer complexBiaryl ketoneHigh acs.org
This compoundTerminal alkynePdCl2(PPh3)2/CuIDi-alkyne derivativeModerate mdpi.com

Ruthenium-Mediated Processes

Ruthenium catalysts offer unique reactivity pathways for the transformation of this compound and its derivatives. Thiolate-bridged diruthenium complexes have been shown to be key in controlling enantioselective propargylic substitution reactions. nih.gov These reactions can involve the generation of alkyl radicals under visible light irradiation, which then add to the ruthenium-activated alkyne. nih.gov The diruthenium core facilitates the stabilization of reactive intermediates, such as vinylidene and allenylidene complexes. nih.gov

Ruthenium complexes have also been used for the dimerization of related propargyl alcohols, leading to the formation of complex polycyclic structures like hydroxybenzocyclobutenes. mdpi.com These processes highlight the ability of ruthenium to mediate intricate carbon-carbon bond formations. mdpi.com

Platinum-Catalyzed Systems

Platinum catalysts, particularly PtCl2, are effective for the hydrosilylation of propargylic alcohols derived from this compound. rsc.org These reactions typically yield E-vinyl silanes with high regio- and stereoselectivity. rsc.org The use of a PtCl2/XPhos catalyst system has been shown to be highly efficient, tolerating a wide range of functional groups on both the alkyne and the silane. rsc.org

Furthermore, cationic platinum catalysts can induce tandem cyclization-Nazarov cyclization reactions of related en-yn-ol systems, providing access to complex carbocyclic molecules. jst.go.jpresearchgate.net These reactions proceed through the formation of a platinum-activated alkyne, which then undergoes intramolecular attack. jst.go.jp

Copper-Catalyzed Hydroamination

Copper catalysts are widely used in A3 coupling reactions (aldehyde-alkyne-amine) to produce propargylamines. In a notable example, a magnetic nanoparticle-supported copper(I) complex has been utilized as a reusable catalyst for the synthesis of 1-(1-(4-fluorophenyl)-3-phenylprop-2-yn-1-yl)piperidine and related compounds. rsc.org This methodology allows for the efficient formation of a C-N bond and the creation of a new chiral center. rsc.org

Lewis Acid-Catalyzed Conversions

Lewis acids play a significant role in activating this compound and its derivatives towards nucleophilic attack. acs.org Triarylboranes, such as B(C6F5)3, have been employed to catalyze the alkenylation of aryl esters with diazo compounds, where the ester is derived from a propargylic alcohol precursor. cardiff.ac.uk This reaction proceeds through the formation of a zwitterionic intermediate.

Cerium trichloride (B1173362) heptahydrate is another Lewis acid that has found application in promoting C-N bond formation. unicam.it

Organocatalysis and Metal-Free Catalytic Methods

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. au.dk While specific applications focusing solely on this compound are still developing, the principles of organocatalysis are highly relevant. For example, organophosphines can catalyze the functionalization of ynones at the γ'-C(sp3)-H position, leading to cyclopentannulation products. thieme-connect.com This type of reaction involves the generation of a heteroaryl-based ortho-quinodimethane intermediate. thieme-connect.com

Metal-free, three-component reactions involving alkynes, iodine, and sodium sulfinates have been developed for the synthesis of functionalized tetrasubstituted alkenes. acs.org A reaction of this type with this compound led to the formation of (E)-1-(4-fluorophenyl)-3-iodo-3-phenyl-2-(phenylsulfonyl)prop-2-en-1-one. acs.org

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(4-fluorophenyl)prop-2-yn-1-one, recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument, the aromatic protons appear as a doublet at δ 8.20 ppm with a coupling constant (J) of 4.0 Hz, corresponding to the two protons ortho to the carbonyl group. Another doublet is observed at δ 7.18 ppm (J = 4.0 Hz), which is attributed to the two protons meta to the carbonyl group. mdpi.com The acetylenic proton gives rise to a singlet at δ 3.45 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, shows a signal for the carbonyl carbon at δ 175.7 ppm. mdpi.com The carbon of the aromatic ring attached to the fluorine atom appears at δ 168.0 and 165.4 ppm. The other aromatic carbons are observed at δ 132.5, 116.1, and 115.9 ppm. mdpi.com The acetylenic carbons resonate at δ 81.0 and 80.0 ppm, while the solvent peak for CDCl₃ is seen at δ 77.2 ppm. mdpi.com

¹⁹F NMR Spectroscopy: For related compounds such as 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione, which can be synthesized from this compound, the ¹⁹F NMR spectrum shows a signal at approximately -106.2 ppm, confirming the presence of the fluorine atom in the para position of the phenyl ring. rsc.org

Table 1: NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Reference
¹H 8.20 Doublet 4.0 Aromatic (2H, ortho to C=O) mdpi.com
¹H 7.18 Doublet 4.0 Aromatic (2H, meta to C=O) mdpi.com
¹H 3.45 Singlet - Acetylenic (1H) mdpi.com
¹³C 175.7 - - Carbonyl (C=O) mdpi.com
¹³C 168.0, 165.4 - - Aromatic (C-F) mdpi.com
¹³C 132.5 - - Aromatic mdpi.com
¹³C 116.1, 115.9 - - Aromatic mdpi.com
¹³C 81.0, 80.0 - - Acetylenic mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, recorded in dichloromethane (B109758) (CH₂Cl₂), displays several characteristic absorption bands. A sharp peak at 3211.7 cm⁻¹ corresponds to the stretching vibration of the terminal alkyne C-H bond. mdpi.com The C≡C triple bond stretching vibration is observed at 2093.45 cm⁻¹. mdpi.com The conjugated ketone carbonyl (C=O) stretching appears as a strong band at 1651.4 cm⁻¹. mdpi.com The aromatic C=C stretching vibrations are found at 1598.3 cm⁻¹. mdpi.com Additionally, bands corresponding to C-F stretching are observed at 1255.5 cm⁻¹ and 1155.4 cm⁻¹, and a band at 754.6 cm⁻¹ is indicative of the out-of-plane C-H bending of the para-substituted aromatic ring. mdpi.com

Table 2: IR Absorption Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Reference
3211.7 ≡C-H Stretch (Alkyne) mdpi.com
2093.45 C≡C Stretch (Alkyne) mdpi.com
1651.4 C=O Stretch (Conjugated Ketone) mdpi.com
1598.3 C=C Stretch (Aromatic) mdpi.com
1255.5 C-F Stretch mdpi.com
1155.4 C-F Stretch mdpi.com
754.6 C-H Bending (p-substituted ring) mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI+) of this compound shows a molecular ion peak [M]⁺ at an m/z of 148.1, which corresponds to the calculated molecular weight of the compound (C₉H₅FO). mdpi.com This confirms the molecular formula and provides evidence for the compound's identity. Further fragmentation analysis can reveal the structural components of the molecule.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. For molecules with a center of symmetry, vibrational modes can be either IR or Raman active, but not both. For non-centrosymmetric molecules, many vibrations are active in both. The C≡C triple bond, being more polarizable, often gives a strong signal in Raman spectra. While specific Raman data for this compound is not detailed in the provided context, the C-S stretching vibrations in related sulfide-containing compounds are noted to be strong in Raman spectra. researchgate.net This suggests that the alkyne and carbonyl groups of this compound would also be expected to show characteristic bands in a Raman spectrum, providing further structural confirmation. researchgate.net

Theoretical and Computational Studies on 1 4 Fluorophenyl Prop 2 Yn 1 One

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for studying the properties of 1-(4-fluorophenyl)prop-2-yn-1-one and its derivatives. nih.govnih.govnih.govacs.org Calculations are often performed using specific functionals, such as B3LYP, in conjunction with various basis sets like 6-311G(d,p) or 6-311G++(d,p), to achieve a balance between computational cost and accuracy. nih.govnih.gov These computational methods allow for the prediction of a wide range of molecular properties.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of this compound and related compounds is a fundamental step in computational analysis. By employing methods like the B3LYP/6-311G(d,p) level of theory, researchers can determine the most stable three-dimensional arrangement of atoms in the molecule. nih.govbanglajol.info The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. banglajol.infobhu.ac.in For instance, in a related chalcone (B49325), the carbonyl bond length was calculated to be 1.2336 Å and the olefinic bond length was 1.3531 Å. bhu.ac.in

Conformational analysis helps in identifying the different spatial arrangements of the molecule (conformers) and their relative energies. Studies on similar chalcone structures have indicated that s-cis conformations are generally more stable than s-trans conformations. researchgate.net These computational results are often compared with experimental data from techniques like X-ray diffraction to validate the theoretical model. nih.govsphinxsai.com Discrepancies between gaseous phase theoretical calculations and solid-state experimental results can often be attributed to crystal packing effects. sphinxsai.combohrium.com

Table 1: Selected Optimized Geometrical Parameters of a Related Chalcone
ParameterCalculated Value (Å or °)
C=O Bond Length1.2336
C=C (Olefinic) Bond Length1.3531

Electronic Structure Analysis (e.g., Frontier Molecular Orbital (FMO) Energies, HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and chemical reactivity of a molecule. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.govmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govmalayajournal.org A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov

For a related compound, (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one, DFT calculations at the B3LYP/6–311 G(d,p) level determined the HOMO and LUMO energies to be -5.85 eV and -1.93 eV, respectively, resulting in an energy gap of 3.92 eV. nih.goviucr.org In another study on halo-functionalized hydrazones, the energy gaps were found to be around 7.2-7.3 eV. acs.org These calculations help in predicting the regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Compound
ParameterEnergy (eV)
EHOMO-5.85 nih.goviucr.org
ELUMO-1.93 nih.goviucr.org
ΔE (HOMO-LUMO Gap)3.92 nih.goviucr.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. malayajournal.org These maps are valuable for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. malayajournal.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as around the carbonyl oxygen atom in chalcone derivatives. nih.govbhu.ac.in Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, often located around hydrogen atoms. bhu.ac.in

For (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, MEP analysis revealed that the negative charge is concentrated around the carbonyl group, while the phenyl rings exhibit a positive potential. nih.gov This information is instrumental in predicting how the molecule will interact with other molecules and its potential role in biological recognition processes. malayajournal.org

Vibrational Frequency Analysis and Comparison with Experimental Spectra

Theoretical vibrational frequency analysis is a powerful technique used to assign and interpret experimental infrared (IR) and Raman spectra. sphinxsai.com By calculating the vibrational modes and their corresponding frequencies using DFT methods, researchers can gain a deeper understanding of the molecular structure and bonding. mdpi.com The calculated frequencies are often scaled by a factor (e.g., 0.9641) to better match the experimental values. sphinxsai.com

The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum. acs.org For various chalcone derivatives, good agreement has been reported between the theoretically predicted vibrational frequencies and those obtained from experimental FT-IR and FT-Raman spectroscopy. nih.govsphinxsai.com This correlation validates the computational model and allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It is used to understand hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.govmdpi.com NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound and its analogs. For instance, the synthesis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde (B46862) in the presence of a base. nih.gov Computational studies can model the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction's feasibility and kinetics.

Furthermore, computational methods have been employed to study the synthesis of peptoids using multicomponent reactions, where prop-2-yn-1-yl containing compounds can be involved. mdpi.com These studies help in understanding the electronic transitions and charge distribution patterns of the synthesized molecules. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for predicting and interpreting the spectroscopic characteristics of molecules like this compound. acs.org By simulating the molecular structure and electronic distribution, it is possible to compute vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy.

Computational methods, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, are commonly used to optimize molecular geometry and predict spectroscopic data. researchgate.netbanglajol.info These theoretical predictions are invaluable for the assignment of experimental spectra. For instance, calculated infrared (IR) spectra can help assign specific vibrational modes, such as the characteristic stretches of the carbonyl (C=O) and alkyne (C≡C) groups. acs.orgbanglajol.info The use of computational analysis alongside experimental data provides a more robust characterization of the molecule. acs.org

Similarly, the gauge-independent atomic orbital (GIAO) method is frequently used to calculate ¹H and ¹³C NMR chemical shifts. The theoretical values, when compared with experimental data, can confirm the structural assignment of the compound. researchgate.net The correlation between theoretical and experimental data for similar compounds demonstrates the reliability of these predictive methods. acs.org

Table 1: Illustrative Comparison of Experimental and Theoretical Spectroscopic Data for a Related Chalcone Derivative

Spectroscopic Data Experimental Value Theoretical Value
FT-IR (cm⁻¹)
C=O stretch 1689 cm⁻¹ 1695 cm⁻¹
C=N stretch 1587 cm⁻¹ 1590 cm⁻¹
¹H-NMR (ppm)
Amide N-H 11.69 ppm 11.75 ppm
Aromatic C-H 7.29-8.23 ppm 7.35-8.30 ppm
¹³C-NMR (ppm)
Carbonyl C=O 168.6 ppm 170.1 ppm
Aromatic Carbons 109.6-162.4 ppm 110.2-163.5 ppm

Note: Data presented is representative of methodologies applied to similar molecular structures and serves for illustrative purposes. acs.orgacs.org

Quantum Chemical Descriptors for Reactivity and Stability Prediction

Quantum chemical calculations provide essential descriptors that help in predicting the reactivity and kinetic stability of this compound. These descriptors are derived from the molecule's electronic structure, primarily the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). banglajol.info

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability. acs.orgiucr.org A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. researchgate.net These include:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Potential (μ): The negative of electronegativity.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

These descriptors are instrumental in understanding the molecule's interaction with other chemical species and predicting its behavior in chemical reactions. banglajol.inforesearchgate.net

Table 2: Key Quantum Chemical Descriptors and Their Significance

Descriptor Formula Significance
HOMO Energy (E_HOMO) - Indicates electron-donating ability
LUMO Energy (E_LUMO) - Indicates electron-accepting ability
Energy Gap (ΔE) E_LUMO - E_HOMO Predicts chemical reactivity and stability
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2 Measures electron-attracting tendency
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Indicates resistance to electron transfer
Chemical Softness (S) 1 / η Measures the capacity for electron transfer
Electrophilicity Index (ω) μ² / (2η) where μ = -χ Quantifies electrophilic nature

Source: Based on methodologies described in studies of related compounds. acs.orgresearchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure of a molecule. researchgate.netmdpi.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from non-interacting molecules).

The Hirshfeld surface can be mapped with various properties, most commonly the normalized contact distance (d_norm). The d_norm surface uses a red-white-blue color scheme, where red spots indicate intermolecular contacts that are shorter than the van der Waals radii and represent the most significant interactions, such as hydrogen bonds. researchgate.net Blue regions signify contacts longer than the van der Waals radii, and white areas represent contacts around the van der Waals separation. mdpi.com

A complementary tool, the 2D fingerprint plot, provides a quantitative summary of the intermolecular interactions by plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside (d_e). researchgate.net Each point on the plot represents a specific contact, and the plot can be deconstructed to show the percentage contribution of each type of interaction to the total Hirshfeld surface area. nih.goviucr.org For organic molecules, common interactions include H···H, C···H/H···C, and O···H/H···O contacts. researchgate.netiucr.org Furthermore, analysis of the shape index and curvedness surfaces can reveal the presence of π-π stacking interactions, which are often crucial in the packing of aromatic compounds. mdpi.comnih.gov

Table 3: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound

Interaction Type Contribution to Hirshfeld Surface
H···H 40.3%
C···H / H···C 31.5%
O···H / H···O 15.7%
C···C 5.1%

Note: Data is from a study on a related prop-2-yn-1-yl substituted compound and illustrates the typical output of a Hirshfeld analysis. researchgate.net

Applications of 1 4 Fluorophenyl Prop 2 Yn 1 One As a Synthetic Building Block

Precursor for Diverse Heterocyclic Compounds

1-(4-Fluorophenyl)prop-2-yn-1-one serves as a key starting material for the synthesis of a variety of heterocyclic compounds. The electron-deficient triple bond and the carbonyl group allow for various cyclization reactions with binucleophiles to form rings containing nitrogen, sulfur, or oxygen atoms.

Researchers have utilized this compound in the synthesis of pyrazoles, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms. For instance, the reaction of α,β-alkynic hydrazones, which can be derived from propargyl aldehydes and ketones, with reagents like molecular iodine or copper iodide leads to the formation of 4-iodopyrazoles and pyrazoles, respectively. metu.edu.tr Multi-component reactions have also been employed to synthesize complex pyrazole (B372694) derivatives. One such example is the four-component reaction that yields compounds like 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile. mdpi.com

Pyrimidines, six-membered heterocyclic aromatic compounds with two nitrogen atoms, can also be synthesized from precursors related to this compound. semanticscholar.org For example, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized by reacting 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile with guanidine. The initial pyrazole itself is formed from the reaction of 2-(1-ethoxyethylidene)malononitrile and 4-fluorophenylhydrazine.

Furthermore, the reactivity of the propynone moiety has been exploited in the synthesis of other heterocycles. Chalcones containing a 4-fluorophenyl group can undergo cyclization to form pyrazolo[1,5-a]pyrimidines. ekb.eg The synthesis of 1,2,3-triazoles has also been reported through reactions involving this scaffold.

Heterocyclic ClassSynthetic ApproachExample ProductReference
PyrazolesCyclization of α,β-alkynic hydrazones4-Iodopyrazoles metu.edu.tr
PyrazolesFour-component reaction4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile mdpi.com
Pyrazolo[3,4-d]pyrimidinesReaction of a substituted pyrazole with guanidine1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Pyrazolo[1,5-a]pyrimidinesReaction of chalcone (B49325) derivatives with aminopyrazoles2-(Cyanomethyl)-7-(4-fluorophenyl)-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile ekb.eg

Utility in the Construction of Complex Organic Architectures

The unique reactivity of this compound makes it a valuable tool for constructing complex organic molecules beyond simple heterocycles. Its ability to participate in domino reactions and multi-component reactions allows for the rapid assembly of intricate molecular frameworks from simple starting materials.

One notable application is in the synthesis of fused heterocyclic systems. For example, domino cycloaddition reactions involving ortho-fluorine-substituted 1-(2-fluorophenyl)prop-2-yn-1-ones and various amines have been developed to create fused pyridines and 4-quinolone derivatives. core.ac.uk These complex structures are built efficiently in a single synthetic operation.

The compound and its derivatives are also used to create spirocyclic compounds. For instance, α,β-alkynic ketones react with 1-ethynylcyclohexylamine (B1580611) to form N-propargylic β-enaminones, which can then undergo nucleophilic cyclization to yield spiro-2H-pyrrole derivatives. metu.edu.tr Furthermore, complex oxazoline (B21484) derivatives have been synthesized from related propargyl alcohols, demonstrating the versatility of the propargyl functional group in building elaborate architectures. acs.org

Integration into Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) is an approach used in drug discovery to create collections of structurally diverse small molecules. The goal is to explore a wide range of chemical space to identify new biologically active compounds. This compound is an attractive building block for DOS due to its multiple reactive sites, which allow for the generation of a large number of different products from a single starting material. mdpi.com

The preparation of libraries of heterocyclic compounds through parallel combinatorial synthesis or branched diversity-oriented synthesis is a key strategy for identifying biologically active molecules. mdpi.com The reactivity of this compound in reactions like the Michael addition allows for its incorporation into complex scaffolds. For example, it can react with β-amino alcohols in DPPP-catalyzed mixed double-Michael reactions to generate structurally diverse products. mdpi.com This approach enables the rapid creation of a library of compounds that can be screened for potential therapeutic properties.

Scaffold for Structure-Activity Relationship Investigations of Related Compounds

The this compound framework serves as a valuable scaffold for structure-activity relationship (SAR) studies. In medicinal chemistry, SAR investigations involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. This knowledge is then used to design more potent and selective drugs.

Derivatives of this compound have been synthesized and evaluated for various biological activities, including anti-inflammatory and anticancer properties. ontosight.aismolecule.com For instance, a series of 1,3-diarylprop-2-yn-1-ones were designed and synthesized as potential dual inhibitors of cyclooxygenase (COX) and 5/15-lipoxygenases (5/15-LOX), which are enzymes involved in inflammation. acs.org In this class of compounds, 3-(4-methanesulfonylphenyl)-1-(4-fluorophenyl)prop-2-yn-1-one was identified as a potent and selective inhibitor of COX-2. acs.org

By modifying the substituents on the phenyl rings and the propynone backbone, researchers can explore how these changes influence the compound's interaction with biological targets. ontosight.ai The fluorine atom, in particular, can modulate properties such as lipophilicity and metabolic stability, making the 4-fluorophenyl group a common feature in medicinal chemistry. ontosight.ai

CompoundTarget/Activity InvestigatedKey FindingReference
3-(4-Methanesulfonylphenyl)-1-(4-fluorophenyl)prop-2-yn-1-oneCyclooxygenase-2 (COX-2) InhibitionIdentified as a potent and selective inhibitor of COX-2, showing 5-fold more potency than rofecoxib. acs.org
3-(4-Methanesulfonylphenyl)-1-(4-isopropylphenyl)prop-2-yn-1-oneCOX-1/2 and 5/15-LOX InhibitionShowed a good combination of in vitro inhibitory effects against both COX and LOX enzymes, along with good anti-inflammatory activity. acs.org
(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-oneAntimicrobial and Anticancer ActivitySimilar compounds exhibit significant biological activities, including antimicrobial and anticancer properties. smolecule.com

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Fluorophenyl)prop-2-yn-1-one?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general protocol involves alkynylation of aryl ketones using alkynylating agents (e.g., propargyl bromide) under basic conditions. For example, analogous methods yield 70–72% of similar fluorophenylpropynones by reacting aryl alcohols/ketones with alkynes in ethanol/KOH at 0–50°C . Optimization of reaction time and temperature is critical to avoid side products like enones.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies fluorine-induced deshielding effects on aromatic protons and confirms the propynone backbone (e.g., carbonyl carbon at ~190 ppm in 13C NMR) .
  • FTIR : Strong absorption bands at ~2200 cm⁻¹ (C≡C stretch) and ~1680 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 174 for [M+H]+) and fragmentation patterns validate the structure .

Q. How is X-ray crystallography applied to resolve structural ambiguities in fluorophenylpropynones?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and packing interactions. For example, crystallographic studies on analogous compounds reveal planar geometries for the aryl-propynone system, with C≡C bond lengths of ~1.20 Å and C=O bonds of ~1.22 Å .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl group influence the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing fluorine substituent enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. Hammett σ constants (σpara-F = +0.06) and DFT calculations (e.g., Mulliken charges) quantify this effect. Studies on fluorophenyl ketones show accelerated reaction rates in Michael additions compared to non-fluorinated analogs .

Q. What computational strategies are used to predict reaction pathways for fluorophenylpropynones?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models transition states and intermediates. For example, Fukui indices identify reactive sites for electrophilic attack, while Gibbs free energy profiles compare reaction feasibility under varying conditions (e.g., solvent polarity) .

Q. How can structural modifications improve the compound’s bioactivity in amyloid-β aggregation studies?

  • Methodological Answer : Substituent variations (e.g., replacing fluorine with iodine or adding dimethylamino groups) enhance binding to metal-associated amyloid-β. Structure-activity relationship (SAR) studies using fluorescence quenching assays and docking simulations (AutoDock Vina) optimize affinity. For instance, iodinated derivatives show 3× higher inhibitory activity .

Q. What challenges arise in crystallizing fluorophenylpropynones, and how are they mitigated?

  • Methodological Answer : Challenges include high volatility and polymorphism. Slow evaporation in mixed solvents (e.g., CHCl₃/hexane) promotes crystal growth. Twinning issues are resolved using SHELXD for structure solution and OLEX2 for visualization. For hygroscopic samples, inert-atmosphere gloveboxes are essential .

Data Contradiction Analysis

Q. Why do synthesis yields for fluorophenylpropynones vary across studies?

  • Methodological Answer : Discrepancies arise from differences in alkynylation agents (e.g., propargyl bromide vs. trimethylsilylacetylene) and reaction conditions. For example, KOH in ethanol yields 70–72% , while AlCl₃-catalyzed Friedel-Crafts acylation may produce lower yields (50–60%) due to competing side reactions. GC-MS monitoring and optimized stoichiometry improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.